3-Propoxy-pyrrolidine Hydrochloride: A Comprehensive Technical Guide on Synthesis, Characterization, and Medicinal Applications
3-Propoxy-pyrrolidine Hydrochloride: A Comprehensive Technical Guide on Synthesis, Characterization, and Medicinal Applications
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Whitepaper & Laboratory Protocol Guide.
Executive Summary
In modern medicinal chemistry, functionalized pyrrolidines serve as privileged scaffolds for drug discovery, offering predictable conformational geometry and favorable pharmacokinetic profiles. 3-Propoxy-pyrrolidine hydrochloride (and its enantiomerically pure forms, such as the (S)-enantiomer) has emerged as a highly versatile building block. By introducing a lipophilic propoxy ether linkage to the polar pyrrolidine core, this molecule provides a unique balance of hydrogen-bond basicity and hydrophobic bulk, making it an ideal moiety for probing deep, lipophilic binding pockets in target proteins.
This whitepaper provides an authoritative overview of 3-propoxy-pyrrolidine hydrochloride, detailing its chemical identity, validated synthetic workflows, and its strategic deployment in the synthesis of enzyme inhibitors and agrochemicals.
Chemical Identity and Quantitative Data
Accurate chemical identification is the foundational step in any robust research program. The hydrochloride salt is vastly preferred over the free base due to its enhanced chemical stability, reduced volatility, and ease of handling (hygroscopicity management).
Below is the consolidated physicochemical data for the most commercially and synthetically relevant enantiomer, (S)-3-Propoxy-pyrrolidine hydrochloride, verified against leading chemical catalogs [1].
Table 1: Physicochemical Properties and Identifiers
| Parameter | Value / Description |
| Chemical Name | (S)-3-Propoxy-pyrrolidine hydrochloride |
| CAS Registry Number | 880361-94-4 |
| Molecular Formula | C₇H₁₆ClNO |
| Formula Weight (FW) | 165.66 g/mol |
| MDL Number | MFCD31560338 |
| SMILES String | CCCO[C@H]1CCNC1.Cl |
| Physical State | Solid (typically off-white to white powder) |
| Storage Conditions | Room temperature, desiccated |
Note: The racemic free base is associated with CAS 946681-61-4, while the (R)-enantiomer free base is assigned CAS 849924-75-0 [2]. However, the (S)-hydrochloride salt (880361-94-4) remains the standard for asymmetric drug design.
Synthetic Process Chemistry: A Self-Validating Protocol
As an application scientist, I emphasize that a protocol is only as good as its reproducibility. The synthesis of 3-propoxy-pyrrolidine hydrochloride is typically achieved via the
Causality in Experimental Design
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Base Selection (NaH): Sodium hydride is required to quantitatively deprotonate the secondary alcohol, forming a highly nucleophilic alkoxide. Weaker bases (like
) are insufficient for this specific aliphatic alcohol and will result in poor yields. -
Solvent (Anhydrous DMF): A polar aprotic solvent is critical here. DMF poorly solvates the alkoxide anion, leaving it "naked" and highly reactive for the subsequent
attack on propyl bromide. -
Deprotection Reagent (4M HCl in Dioxane): Using anhydrous HCl in dioxane serves a dual purpose. It cleanly cleaves the tert-butyloxycarbonyl (Boc) group via a tert-butyl cation intermediate (which eliminates as isobutylene gas), and it directly precipitates the product as the desired hydrochloride salt, avoiding the need for a separate salt-formation step.
Step-by-Step Methodology
Phase 1: O-Alkylation
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Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 60% Sodium Hydride (NaH) dispersion in mineral oil (1.2 equivalents). Wash the NaH with anhydrous hexane (2 x 10 mL) to remove the mineral oil, decanting the solvent carefully under argon.
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Alkoxide Formation: Suspend the washed NaH in anhydrous DMF (50 mL). Cool the suspension to 0 °C using an ice bath. Slowly add a solution of (S)-1-Boc-3-hydroxypyrrolidine (1.0 equivalent) in DMF (10 mL) dropwise over 15 minutes. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.
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Alkylation: Add 1-bromopropane (1.5 equivalents) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
-
Workup: Quench the reaction carefully with saturated aqueous
(20 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (5 x 30 mL) to remove residual DMF. Dry over anhydrous , filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield (S)-1-Boc-3-propoxypyrrolidine.
Phase 2: Boc Deprotection and Salt Formation 5. Cleavage: Dissolve the purified (S)-1-Boc-3-propoxypyrrolidine in minimal anhydrous dichloromethane (DCM). Cool to 0 °C. 6. Salt Precipitation: Add 4M HCl in dioxane (10 equivalents). Stir at room temperature for 2-4 hours. The reaction progress can be monitored by TLC (ninhydrin stain). 7. Isolation: As the Boc group is cleaved, the highly polar hydrochloride salt will precipitate from the less polar DCM/dioxane mixture. Add diethyl ether to maximize precipitation. Filter the solid, wash with cold diethyl ether, and dry under high vacuum to afford (S)-3-propoxy-pyrrolidine hydrochloride as a white solid.
Synthetic Workflow Visualization
Caption: Synthetic workflow for 3-Propoxypyrrolidine HCl highlighting critical chemical transformations.
Applications in Medicinal Chemistry and Agrochemicals
The 3-propoxy-pyrrolidine motif is not just a structural curiosity; it is actively deployed in high-throughput screening (HTS) libraries and hit-to-lead optimization campaigns.
Protein Tyrosine Phosphatase (PTP) Inhibitors
Protein tyrosine phosphatases, specifically PTP-MEG2, are critical regulators of cellular signaling pathways implicated in metabolic disorders (like diabetes) and oncology. Patent literature (e.g., US9340574B2) details the use of 3-propoxypyrrolidine derivatives as structural components designed to interact with the P+1 pocket immediately C-terminal to the active site of PTPs [4]. The propoxy chain provides the exact steric bulk and hydrophobicity required to displace water molecules in this pocket, thereby increasing the binding entropy and overall affinity of the inhibitor.
Auxinic Herbicide Resistance
In agricultural biotechnology, the discovery of novel auxinic herbicides is paramount for combating weed resistance. 3-Propoxypyrrolidine has been utilized in the synthesis of diverse chemical libraries screened against auxin-binding proteins (like AFB4 and AFB5) [5]. The secondary amine of the pyrrolidine allows for easy functionalization (e.g., coupling with picolinic acids), while the ether linkage modulates the lipophilicity (LogP) of the resulting compound, ensuring optimal penetration through the waxy plant cuticle.
Application Workflow Visualization
Caption: Integration of 3-propoxypyrrolidine into drug discovery and agrochemical screening pipelines.
Analytical Validation & Quality Control
To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is required. A self-validating protocol must include orthogonal methods of confirmation.
-
Chiral High-Performance Liquid Chromatography (HPLC):
-
Purpose: To verify that no racemization occurred during the strongly basic O-alkylation step.
-
Method: Use a chiral stationary phase (e.g., Chiralcel OJ) with a mobile phase of n-hexane/isopropanol/diethylamine (to suppress peak tailing of the amine). Enantiomeric excess (ee) should be >98%.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H-NMR (
): Look for the disappearance of the Boc group (strong singlet at ~1.4 ppm in the intermediate). The propoxy chain will present a distinct triplet for the terminal methyl group (~0.9 ppm) and a multiplet for the internal (~1.5 ppm). The pyrrolidine ring protons will shift downfield due to the protonated amine.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: Confirm the exact mass of the free base.
-
Method: Electrospray ionization in positive mode (ESI+). You should observe the
ion at m/z 130.1 (calculated for ).
-
References
Sources
- 1. (S)-3-Propoxy-pyrrolidine hydrochloride 95% | CAS: 880361-94-4 | AChemBlock [achemblock.com]
- 2. (R)-3-Propoxy-pyrrolidine - CAS:849924-75-0 - 阿镁生物 [amaybio.com]
- 3. mdpi.com [mdpi.com]
- 4. US9340574B2 - Inhibitors of protein tyrosine phosphatases - Google Patents [patents.google.com]
- 5. US8088979B2 - Resistance to auxinic herbicides - Google Patents [patents.google.com]
